
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate is a chemical compound known for its stability and versatility in various chemical reactions. It is a derivative of piperidine and is characterized by the presence of a tetramethyl-substituted piperidine ring with an oxo group and a perchlorate counterion. This compound is often used in organic synthesis and has applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the oxidation of triacetonamine with an aqueous solution of hydrogen peroxide in the presence of sodium tungstate at room temperature . This reaction yields 2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl, which can then be converted to the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The perchlorate salt is typically obtained by reacting the oxo compound with perchloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, converting alcohols to aldehydes, ketones, or carboxylic acids.
Reduction: The compound can be reduced to its corresponding hydroxylamine.
Substitution: It can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Hydroxylamines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential as a radical scavenger and antioxidant.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as an intermediate in drug synthesis.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it an effective oxidizing agent. In biological systems, it may act as a radical scavenger, neutralizing free radicals and preventing oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl: Known for its antioxidant properties.
4-Acetamido-2,2,6,6-tetramethyl-1-oxopiperidinium tetrafluoroborate: Used as an oxidizing agent in organic synthesis.
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.
Uniqueness
2,2,6,6-Tetramethyl-1-oxopiperidin-1-ium perchlorate is unique due to its perchlorate counterion, which enhances its stability and reactivity in various chemical reactions. Its ability to act as both an oxidizing agent and a radical scavenger makes it versatile in both chemical and biological applications.
Propriétés
Numéro CAS |
31198-93-3 |
|---|---|
Formule moléculaire |
C9H18ClNO5 |
Poids moléculaire |
255.69 g/mol |
Nom IUPAC |
2,2,6,6-tetramethylpiperidin-1-ium 1-oxide;perchlorate |
InChI |
InChI=1S/C9H18NO.ClHO4/c1-8(2)6-5-7-9(3,4)10(8)11;2-1(3,4)5/h5-7H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
CPLCZRHFOLVQQN-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCC([N+]1=O)(C)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


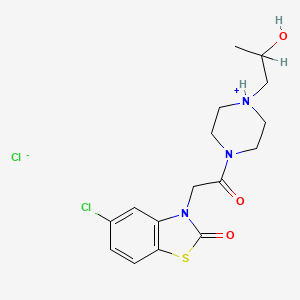
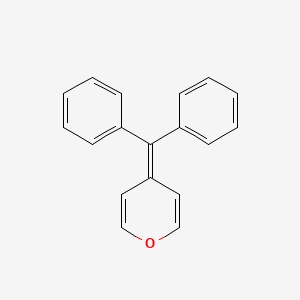


![2-Chloro-5-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686651.png)
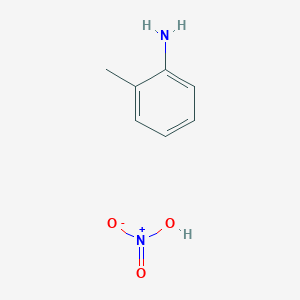
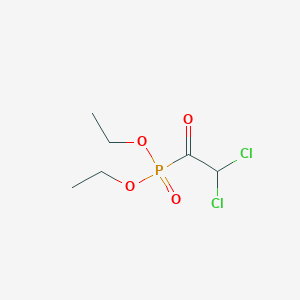

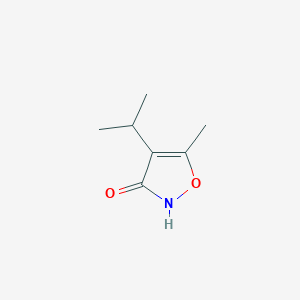
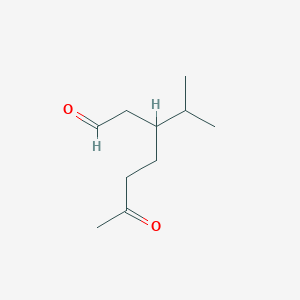
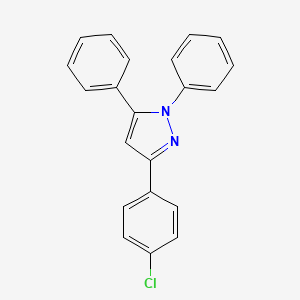
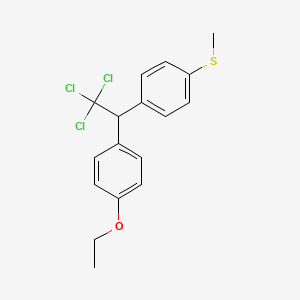
![5-[(e)-(4-Chloro-2,5-dimethoxyphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14686689.png)

